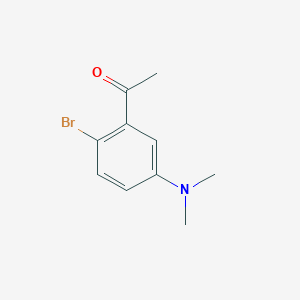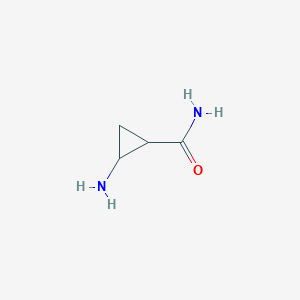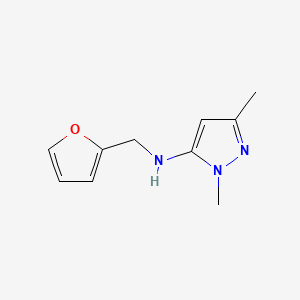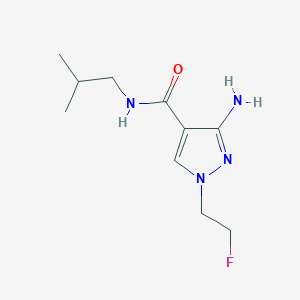![molecular formula C13H17N3O B11734705 N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734705.png)
N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amin ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünf-gliedrige heterozyklische Verbindungen, die zwei benachbarte Stickstoffatome enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Methoxyphenylgruppe aus, die an das Stickstoffatom gebunden ist, und zwei Methylgruppen, die an den Pyrazolring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(3-Methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amin beinhaltet typischerweise die Reaktion von 3-Methoxybenzylamin mit 1,3-Dimethyl-1H-pyrazol-4-carboxaldehyd. Die Reaktion wird in Gegenwart eines geeigneten Katalysators und Lösungsmittels unter kontrollierten Temperatur- und Druckbedingungen durchgeführt. Die Reaktion verläuft über einen Kondensationsmechanismus, wodurch das gewünschte Produkt mit hoher Ausbeute gebildet wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess würde auf Effizienz, Wirtschaftlichkeit und Sicherheit optimiert sein. Dazu können die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierte Systeme zur präzisen Steuerung der Reaktionsparameter und fortschrittliche Reinigungsverfahren gehören, um die hohe Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[(3-Methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Derivaten führen.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene (z. B. Chlor, Brom) oder Nukleophile (z. B. Amine, Thiole) beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation Oxide ergeben, während die Reduktion Amine oder andere reduzierte Formen produzieren kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Derivaten führen, abhängig von der Art des Substituenten.
Wissenschaftliche Forschungsanwendungen
N-[(3-Methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Es wird geforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[(3-Methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind Gegenstand laufender Forschung, und weitere Studien sind erforderlich, um den Mechanismus vollständig zu entschlüsseln.
Wirkmechanismus
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate the mechanism.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amin: Diese Verbindung ist ein Inhibitor der FLT3-ITD- und BCR-ABL-Signalwege und wird auf ihr Potenzial zur Behandlung von Leukämie untersucht.
Chinolinyl-pyrazole: Diese Verbindungen wurden auf ihre pharmakologische Entwicklung hin überprüft und sind für ihre Vielseitigkeit in der medizinischen Chemie bekannt.
Einzigartigkeit
N-[(3-Methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amin ist aufgrund seiner spezifischen Strukturmerkmale und des Vorhandenseins der Methoxyphenylgruppe einzigartig. Diese strukturelle Einzigartigkeit trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei, wodurch es eine wertvolle Verbindung für Forschung und industrielle Anwendungen darstellt.
Eigenschaften
Molekularformel |
C13H17N3O |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-13(9-16(2)15-10)14-8-11-5-4-6-12(7-11)17-3/h4-7,9,14H,8H2,1-3H3 |
InChI-Schlüssel |
NDWBOXYXTKEENY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11734643.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)

![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)
![benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734692.png)


![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)

![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
